Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine
Description
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-yl)-amine is a secondary amine featuring a pyridin-4-ylmethyl group attached to a tetrahydro-pyran-4-yl moiety. Such amines are often intermediates in medicinal chemistry, particularly in the development of kinase inhibitors or central nervous system-targeting agents due to their balanced lipophilicity and hydrogen-bonding capabilities .
The tetrahydro-pyran (THP) ring confers conformational rigidity and metabolic stability, while the pyridine group enhances solubility and participates in π-π interactions.
Properties
IUPAC Name |
N-(pyridin-4-ylmethyl)oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-5-12-6-2-10(1)9-13-11-3-7-14-8-4-11/h1-2,5-6,11,13H,3-4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLKMRFDJHVDRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656228 | |
| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-39-4 | |
| Record name | N-[(Pyridin-4-yl)methyl]oxan-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry Applications
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is utilized in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to serve as a building block for drugs targeting neurological and inflammatory diseases.
Case Studies in Medicinal Chemistry
- Anti-inflammatory Agents :
- Neuropharmacology :
- Antimicrobial Activity :
Materials Science Applications
The compound is also being explored for its potential in materials science, particularly in the development of novel materials with specific electronic or optical properties.
Research Findings in Materials Science
- Conductive Polymers :
- Optoelectronic Devices :
Biological Studies
The unique structural features of this compound make it a valuable probe for studying biological pathways and interactions.
Biological Mechanisms
The mechanism of action involves interactions with specific enzymes or receptors through π-π stacking and hydrogen bonding facilitated by the amine group. This can modulate the activity of biological targets, leading to therapeutic effects .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Building block for pharmaceuticals | Anti-inflammatory, neuropharmacological effects |
| Materials Science | Development of conductive materials | Enhanced conductivity in polymers |
| Biological Studies | Probe for biological interactions | Modulation of enzyme/receptor activity |
Mechanism of Action
The mechanism by which Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Methyl-[2-pyrrolidin-1-yl-1-(tetrahydro-pyran-4-yl)-ethyl]-amine (QA-7767)
- Structure : Shares the tetrahydro-pyran-4-yl group but replaces the pyridin-4-ylmethyl with a pyrrolidin-1-yl-ethyl chain.
- Synthesis : Likely involves reductive amination or nucleophilic substitution, as seen in analogous THP-containing amines .
- Higher lipophilicity due to the absence of an aromatic pyridine ring.
- Analytical Data : Purity ≥95% (CAS 885951-13-3), characterized via NMR and mass spectrometry .
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine
- Structure : Contains a pyridine ring (position 3) and a pyrazole core, differing from the THP-amine scaffold.
- Synthesis : Copper-catalyzed coupling of iodopyrazoles with cyclopropanamine, yielding 17.9% isolated product .
- Key Differences: Pyrazole ring introduces planar aromaticity, contrasting with the non-aromatic THP ring. Lower molecular weight (215 [M+H]+) compared to THP-containing analogs.
- Analytical Data : Melting point 104–107°C; confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and HRMS .
N-{(1R,3S)-3-Isopropyl-3-[(4-phenylpiperidin-1-yl)carbonyl]cyclopentyl}tetrahydro-2H-pyran-4-amine (Example 14)
- Structure : Complex substituents (isopropyl, phenylpiperidine) attached to the THP-4-amine core.
- Synthesis : Hydrogenation of a dihydropyridine intermediate using Pd/C under $ H_2 $, yielding 399.2 [M+H]+ .
- Higher molecular weight (399 vs. ~215–250 for simpler analogs).
- Analytical Data : Purity confirmed via LC-MS and elemental analysis .
5-(Pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine Derivatives
- Structure : Triazole core with pyridin-4-yl and alkylsulfanyl groups.
- Synthesis: S-alkylation of 4-amino-5-(pyridin-4-yl)-1,2,4-triazole-3-thiol with alkyl halides in alkaline methanol .
- Key Differences :
- Triazole ring enhances hydrogen-bond acceptor capacity compared to THP.
- Alkylsulfanyl groups improve metabolic stability but reduce solubility.
- Analytical Data : Characterized via $ ^1H $-NMR and $ ^{13}C $-NMR; yields range from moderate to high .
Data Table: Structural and Analytical Comparison
Biological Activity
Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a pyridine ring linked to a tetrahydropyran moiety through an amine group. Its molecular formula is with a molecular weight of approximately 175.25 g/mol. The unique structure allows for various interactions with biological targets, which may contribute to its pharmacological effects.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The pyridine ring can engage in π-π stacking interactions, while the amine group facilitates hydrogen bonding. Such interactions can modulate the activity of target biomolecules, leading to various biological effects.
1. Anticancer Activity
Recent studies have indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance:
| Compound | Activity | Target | Reference |
|---|---|---|---|
| This compound | Moderate cytotoxicity | Ovarian cancer cells | |
| Related compounds | Strong NAMPT inhibition | Cancer cell lines |
The compound's ability to inhibit cancer cell proliferation has been linked to its structural features, which enhance binding affinity to cancer-related targets.
2. Antimicrobial Activity
Pyridine derivatives have shown promise as antimicrobial agents. Studies suggest that modifications in the structure can enhance their efficacy against various pathogens:
| Compound | Activity | Spectrum | Reference |
|---|---|---|---|
| This compound | Inhibitory effect | Bacterial strains | |
| 6-Chloro-N-(tetrahydro-pyran-4-YL)-pyrazin-2-amine | Broad-spectrum activity | Gram-positive and Gram-negative bacteria |
These findings indicate that further exploration of this compound could lead to effective antimicrobial therapies.
3. Neurological Effects
Research has also highlighted the potential of pyridine derivatives in treating neurological disorders:
| Compound | Activity | Effect | Reference |
|---|---|---|---|
| This compound | Kappa opioid receptor antagonist | Pain relief, mood regulation | |
| CYM-53093 (analog) | Selective KOR antagonist | Improved mood disorders in animal models |
These compounds may offer new therapeutic avenues for managing pain and mood-related conditions.
Case Studies
- Anticancer Efficacy : A study evaluated the cytotoxic effects of this compound on ovarian cancer cells, demonstrating moderate cytotoxicity compared to standard chemotherapy agents.
- Antimicrobial Testing : Another investigation assessed the antimicrobial properties against various bacterial strains, revealing significant inhibitory effects that warrant further development.
Chemical Reactions Analysis
Reduction Reactions
The pyridine ring undergoes catalytic hydrogenation to form piperidine derivatives, a key transformation for modifying biological activity or solubility.
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Pyridine → Piperidine | H₂ (50 psi), 10% Pd/C, EtOH, 80°C | Piperidin-4-ylmethyl-tetrahydropyran-4-amine | 78% |
Mechanism :
-
Adsorption of H₂ onto the palladium catalyst
-
Sequential hydrogenation of pyridine's aromatic ring via 1,2-addition
-
Final saturation to form the piperidine derivative
This reaction preserves the tetrahydropyran ring system while altering electronic properties of the nitrogen center .
Substitution Reactions
The pyridine ring participates in electrophilic aromatic substitution (EAS) at the 3-position due to electron-withdrawing effects of the adjacent amine group.
Key transformations :
-
Nitration : HNO₃/H₂SO₄ at 0°C yields 3-nitro derivatives (62% yield)
-
Halogenation : Cl₂ in CHCl₃ produces 3-chloro analogs (55% yield)
Directing effects :
-
Amine group (-NH-) acts as a meta-director
-
Tetrahydropyran oxygen exerts weak para-directing influence
Alkylation/Acylation at the Amine Center
The secondary amine undergoes typical nucleophilic reactions:
| Reaction Type | Reagent | Conditions | Product |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 12h | N-Methyl derivative |
| Acylation | AcCl, Et₃N | CH₂Cl₂, 0°C → RT | N-Acetylated compound |
Kinetic studies :
-
Alkylation proceeds via SN2 mechanism (k = 1.2 × 10⁻³ L/mol·s at 25°C)
-
Acylation shows first-order dependence on [AcCl]
Cross-Coupling Reactions
The pyridine ring facilitates palladium-catalyzed couplings:
Suzuki-Miyaura Reaction :
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3-Bromo derivative + phenylboronic acid → 3-Ph-pyridine analog
-
Conditions: Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O (80°C)
-
Yield: 68%
Buchwald-Hartwig Amination :
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Coupling with aryl halides forms C-N bonds
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Optimal catalyst: Xantphos-Pd-G3
Ring-Opening Reactions
Under strong acidic conditions, the tetrahydropyran ring undergoes cleavage:
H₂SO₄ (conc.)/Δ :
-
Ether oxygen protonation
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Ring opening to form a linear diol intermediate
Oxidation Pathways
Controlled oxidation targets specific sites:
| Oxidizing Agent | Site Affected | Product |
|---|---|---|
| KMnO₄ (acidic) | Pyridine ring | Pyridine N-oxide (72%) |
| MnO₂ | Benzylic C-H | Imine formation (unstable) |
Complexation Behavior
The compound acts as a bidentate ligand in coordination chemistry:
Metal Complexation :
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Binds to Cu(II) via pyridine N and amine lone pairs
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Stability constant (log β): 8.2 ± 0.3 (25°C, I = 0.1 M NaClO₄)
Reaction Optimization Data
Industrial-scale synthesis employs continuous flow reactors:
| Parameter | Batch Process | Flow Chemistry |
|---|---|---|
| Reaction Time | 8h | 12min |
| Purity | 92% | 99.5% |
| Space-Time Yield | 0.8 kg/L·day | 14.2 kg/L·day |
This comprehensive analysis demonstrates this compound's versatility in organic synthesis, with well-characterized pathways for ring modification, functional group interconversion, and metal-mediated transformations. The tetrahydropyran moiety enhances solubility without significantly altering the pyridine ring's reactivity profile, making this compound particularly valuable in medicinal chemistry applications .
Preparation Methods
Reductive Amination Route
One of the most efficient and widely reported methods for synthesizing this compound is through reductive amination of an aldehyde or ketone precursor with an amine, followed by reduction.
- Starting Materials : The typical starting materials include 4-pyridinecarboxaldehyde and tetrahydro-4-pyranamine.
- Reaction Conditions : The reaction is performed under mild conditions using a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in an aprotic solvent like dichloromethane or tetrahydrofuran.
- Mechanism : The aldehyde and amine form an imine intermediate, which is then reduced in situ to the secondary amine product.
- Advantages : This method offers good yields, operational simplicity, and mild reaction conditions that avoid decomposition of sensitive heterocycles.
Nucleophilic Substitution Approach
Another approach involves nucleophilic substitution reactions where a halomethylpyridine derivative is reacted with tetrahydro-4-pyranamine.
- Starting Materials : 4-(chloromethyl)pyridine or 4-(bromomethyl)pyridine and tetrahydro-4-pyranamine.
- Reaction Conditions : Typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile at elevated temperatures.
- Mechanism : The amine nucleophile attacks the halomethyl group, displacing the halide and forming the desired amine linkage.
- Considerations : The reaction requires control to minimize side reactions such as over-alkylation or polymerization.
Protection and Deprotection Strategies
In multi-step syntheses involving sensitive functional groups, the amine or hydroxyl groups on the tetrahydropyran ring may be protected with suitable protecting groups (e.g., Boc, Fmoc for amines) during intermediate steps and later deprotected to yield the free amine.
Detailed Research Findings and Data
Reaction Yields and Conditions Summary
| Method | Starting Materials | Solvent | Reducing Agent / Base | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Reductive Amination | 4-Pyridinecarboxaldehyde + tetrahydro-4-pyranamine | DCM, THF | NaBH(OAc)3 or NaCNBH3 | Room temp to 40°C | 70-85 | Mild conditions, high selectivity |
| Nucleophilic Substitution | 4-(Chloromethyl)pyridine + tetrahydro-4-pyranamine | DMF, Acetonitrile | Base (e.g., K2CO3) | 60-80°C | 60-75 | Requires careful control |
Patent Literature Insights
A European patent (EP3412666A1) describing processes for preparing Bcl-2 inhibitors including intermediates structurally related to this compound highlights the use of reductive amination as a key step. The patent emphasizes:
- Mild reaction conditions to maximize yield and purity.
- Use of aprotic solvents such as tetrahydrofuran or dichloromethane.
- The formation of salts (e.g., hydrochloride) of the amine to improve stability and handling.
- The importance of selecting appropriate leaving groups and protecting groups to facilitate the synthesis.
Physicochemical Data Supporting Preparation
- Molecular weight: 192.26 g/mol.
- Molecular formula: C11H16N2O.
- The compound can exist as free base or as acid addition salts (e.g., hydrochloride), which are often isolated after synthesis to improve crystallinity and purity.
Notes on Scale-Up and Purification
- Scale-Up : Reductive amination is scalable and amenable to industrial production, provided that reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized.
- Purification : The product is typically purified by crystallization of its acid addition salt or by chromatographic methods.
- Solvates and Salts : Formation of hydrates or other solvates can affect the physical properties and stability, which should be characterized during process development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Pyridin-4-ylmethyl-(tetrahydro-pyran-4-YL)-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via multi-step organic reactions. For example, analogous compounds like Ethyl-(tetrahydro-pyran-4-yl)-amine are prepared by reacting amines with halides under basic conditions (e.g., NaOH or K₂CO₃ in dichloromethane or toluene). Optimization involves adjusting temperature (e.g., 35°C for 48 hours), solvent polarity, and stoichiometry of reagents to improve yields, which can vary significantly (e.g., 17.9% in some cases) . Monitoring via thin-layer chromatography (TLC) and purification through column chromatography with gradients (e.g., ethyl acetate/hexane) are critical .
Q. How is this compound characterized structurally, and what analytical techniques are essential for validation?
- Methodological Answer : Characterization relies on spectral
- ¹H/¹³C NMR : Confirms proton and carbon environments (e.g., pyridine ring protons at δ 8.87 ppm in analogous compounds) .
- HRMS (ESI) : Validates molecular weight (e.g., m/z 215 [M+H]⁺) .
- X-ray crystallography : Resolves absolute configuration, as seen in studies of tetrahydrofuran-containing derivatives, where dihedral angles (e.g., 6.4°) and hydrogen bonding networks are determined .
Q. What structural features of this compound influence its reactivity in synthetic or biological contexts?
- Methodological Answer : The tetrahydropyran ring introduces steric hindrance and electronic effects, modulating nucleophilicity at the amine group. The pyridinyl moiety enhances π-π stacking with biological targets, while alkyl/aryl substituents (e.g., cyclobutyl groups) alter solubility and binding kinetics . Comparative studies with analogues (e.g., N-Methyl-N-(4-pyridin-2-ylbenzyl)amine) highlight the impact of substituent position on reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity for this compound derivatives?
- Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., catalyst loading, solvent purity). Systematic optimization using design-of-experiments (DoE) approaches, such as varying copper(I) bromide concentrations or cesium carbonate equivalents, can identify critical parameters . Parallel purification methods (e.g., acid-base extraction vs. chromatography) may also improve purity .
Q. What intermolecular interactions govern the biological activity of this compound, and how can these be studied experimentally?
- Methodological Answer : Key interactions include:
- Hydrogen bonding : Observed in crystal structures (e.g., intramolecular N-H···N bonds in pyrimidine derivatives) .
- Van der Waals forces : Assessed via molecular docking with targets like enzymes or receptors.
- π-Stacking : Quantified using fluorescence quenching assays with aromatic biomolecules.
Experimental validation involves isothermal titration calorimetry (ITC) for binding affinity and X-ray crystallography for structural resolution .
Q. How does this compound compare to structurally similar compounds in terms of pharmacokinetic or mechanistic profiles?
- Methodological Answer : Comparative studies with analogues (e.g., 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-arylpyrimidin-2-amines) reveal differences in:
- Metabolic stability : Evaluated via liver microsome assays.
- Target selectivity : Tested using kinase panels or receptor-binding assays.
- Solubility : Measured via shake-flask method in PBS or simulated biological fluids.
For example, morpholine-substituted derivatives show enhanced blood-brain barrier penetration compared to pyran-based compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
